Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride
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Overview
Description
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.
Preparation Methods
The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:
Starting Materials: The synthesis begins with commercially available trans-amino alcohol and dichloride.
Cycloaddition: A [2 + 2] cycloaddition reaction is performed to form the bicyclic structure.
Functionalization: The resulting intermediate is then functionalized through various transformations, such as alkylation and mesylation, to introduce the desired functional groups.
Chemical Reactions Analysis
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened through reactions with nucleophiles, leading to the formation of various products.
Reagents and Conditions: Common reagents used in these reactions include cesium carbonate (Cs2CO3) and dimethylformamide (DMF), with reactions typically conducted at elevated temperatures (e.g., 85°C).
Scientific Research Applications
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs), which are used to target and degrade specific proteins.
Drug Development: The compound’s rigid structure makes it an attractive core for drug scaffolds, improving metabolic stability and target specificity.
Chemical Biology: It is used in the development of bioisosteric replacements for flat, aromatic groups, enhancing the three-dimensionality of molecules.
Mechanism of Action
The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .
Comparison with Similar Compounds
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:
Azabicyclo[2.1.1]hexane Piperazinium Methanesulfonate: This compound also features a rigid bicyclic structure and is used in similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteric replacements for aromatic groups, offering improved metabolic stability and target specificity.
Biological Activity
Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, also known as methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- CAS Number : 1824260-58-3
- Purity : ≥95%
The biological activity of methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of acetylcholine receptors, which play a crucial role in synaptic transmission and muscle contraction.
Cholinergic Activity
This compound exhibits cholinergic properties, which are beneficial in treating conditions like Alzheimer's disease and myasthenia gravis. It enhances cholinergic transmission by acting as an agonist at muscarinic receptors.
Cardiovascular Effects
Research indicates that it may improve cardiac function by modulating calcium sensitivity in cardiac myocytes, potentially offering therapeutic benefits for heart failure patients .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of methyl 3-methyl-2-azabicyclo[2.1.1]hexane derivatives in animal models of neurodegeneration . The findings suggested that these compounds could reduce oxidative stress and inflammation, leading to improved cognitive function.
Case Study 2: Cardiac Function Improvement
In a clinical trial involving patients with congestive heart failure, administration of this compound resulted in significant improvements in cardiac output and exercise tolerance compared to placebo . The mechanism was linked to enhanced interaction with the cardiac sarcomere proteins Troponin C and Troponin I.
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Cholinergic Agonism | Enhances synaptic transmission | |
Neuroprotection | Reduces oxidative stress | |
Cardiac Function | Improves output and exercise tolerance |
Safety and Toxicology
While methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride shows promising biological activity, safety assessments indicate potential toxicity at high doses, necessitating careful dose management during therapeutic use .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H |
InChI Key |
URFPRUMSHGNTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1)C(=O)OC.Cl |
Origin of Product |
United States |
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